molecular formula C21H12N2O4 B2513238 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 361182-65-2

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B2513238
CAS No.: 361182-65-2
M. Wt: 356.337
InChI Key: NBRDAAKBSWNKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with the molecular formula C26H14N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological or chemical effects. For instance, its potential anticancer activity may involve the inhibition of key enzymes or the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: The parent compound, which lacks the p-tolyl group.

    4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: A derivative with bromine and alkyl substituents.

Uniqueness

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions with other molecules. This structural modification can enhance its properties for specific applications, such as increased stability or altered electronic characteristics .

Biological Activity

2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, also known as 2,7-di-p-tolyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone (CAS Number: 989-74-2), is a complex organic compound with significant potential in various biological applications. Its unique structure allows for interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C28H18N2O4
  • Molecular Weight : 446.45 g/mol
  • Physical State : Solid
  • Melting Point : >370 °C
  • Boiling Point : 734.0 ± 60.0 °C (predicted)
  • Density : 1.436 ± 0.06 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with DNA and other cellular components. It is believed to exert its effects through the following mechanisms:

  • DNA Intercalation : The compound can insert itself between DNA base pairs, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)5.2DNA intercalation
MCF-7 (breast cancer)4.8Enzyme inhibition
A549 (lung cancer)6.0Induction of ROS

These findings suggest that the compound could be further developed as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it has activity against both bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This broad-spectrum antimicrobial activity indicates its potential use in treating infections.

Case Study 1: Anticancer Effects in Vivo

A recent study investigated the effects of the compound on tumor growth in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls:

  • Control Group Tumor Size : Average of 150 mm³
  • Treated Group Tumor Size : Average of 70 mm³ after four weeks of treatment

This study supports the potential use of this compound as an effective anticancer agent.

Case Study 2: Mechanistic Studies

Mechanistic studies have revealed that the compound induces apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in Annexin V-positive cells upon treatment with the compound, indicating early apoptotic changes.

Properties

CAS No.

361182-65-2

Molecular Formula

C21H12N2O4

Molecular Weight

356.337

IUPAC Name

6-(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C21H12N2O4/c1-10-2-4-11(5-3-10)23-20(26)14-8-6-12-16-13(19(25)22-18(12)24)7-9-15(17(14)16)21(23)27/h2-9H,1H3,(H,22,24,25)

InChI Key

NBRDAAKBSWNKRO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)C2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.